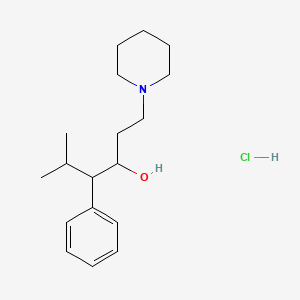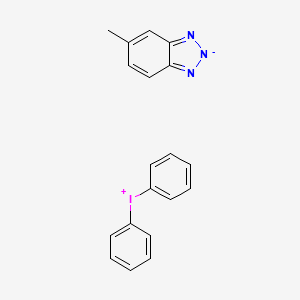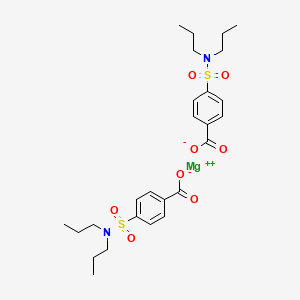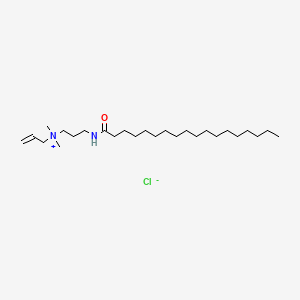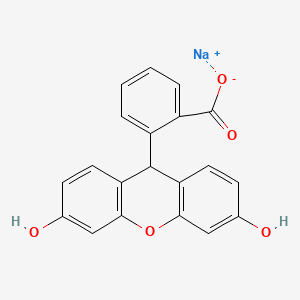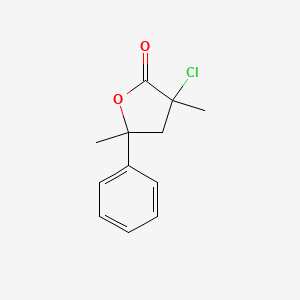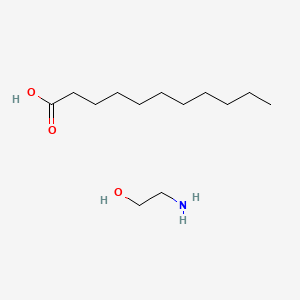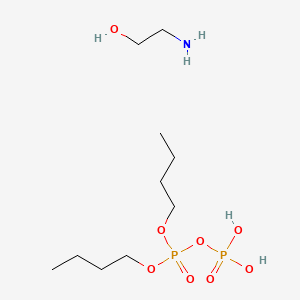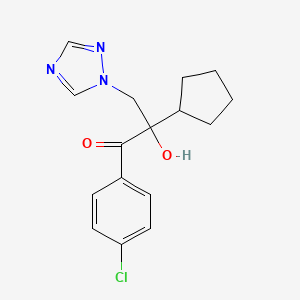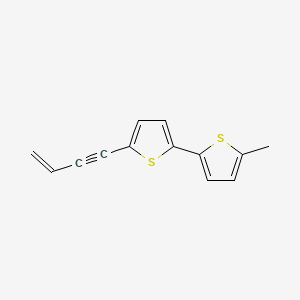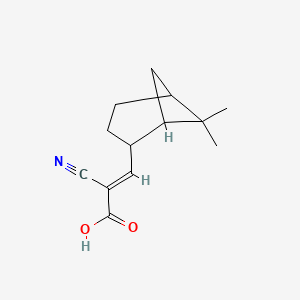
2-Cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- is a specialized organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a cyano group and a propenoic acid moiety attached to a dimethylbicycloheptane framework. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- typically involves the reaction of a suitable bicyclic precursor with acrylonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted propenoic acids.
Applications De Recherche Scientifique
2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propenoic acid moiety can undergo polymerization. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester
- 2-Propenoic acid, 3-phenyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate .
Uniqueness
2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- stands out due to its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
79570-01-7 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H17NO2/c1-13(2)10-4-3-8(11(13)6-10)5-9(7-14)12(15)16/h5,8,10-11H,3-4,6H2,1-2H3,(H,15,16)/b9-5+ |
Clé InChI |
FVXWDDLIMBRDJT-WEVVVXLNSA-N |
SMILES isomérique |
CC1(C2CCC(C1C2)/C=C(\C#N)/C(=O)O)C |
SMILES canonique |
CC1(C2CCC(C1C2)C=C(C#N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
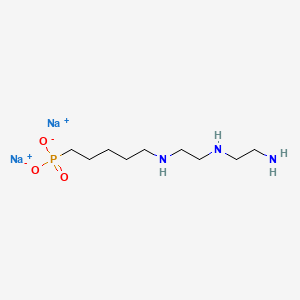
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
